2-amino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
IUPAC Name |
2-amino-7-(2,4-dimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-10-3-4-11(15(7-10)22-2)9-5-13-12(14(20)6-9)8-18-16(17)19-13/h3-4,7-9H,5-6H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIRAJHDCVWGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by various research findings and case studies.
- Molecular Formula : C₁₆H₁₇N₃O₃
- Molecular Weight : 299.32 g/mol
- CAS Number : 848753-19-5
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptosis-related proteins such as Bcl-2 and Bax.
- Case Study : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| A549 | 4.8 | Caspase activation |
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory activity.
- Research Findings : In a study assessing the effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 45 |
| IL-6 | 120 | 30 |
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have yielded positive results against various pathogens.
- In Vitro Studies : The compound displayed notable antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazolinone derivatives. Modifications at specific positions on the quinazolinone scaffold can enhance potency and selectivity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Quinazolinone Derivatives
Pharmacological and Biochemical Profiles
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-amino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one with high purity?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with cyclization of substituted anthranilic acid derivatives followed by functionalization. Key steps include:
- Cyclocondensation : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during ring closure .
- Amination : Introduce the amino group via nucleophilic substitution under reflux conditions with ammonia or alkylamines.
- Purification : Chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) ensures >95% purity .
- Critical Parameters : Temperature control (80–100°C) and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yield .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituents (e.g., 2,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm for OCH) and confirm the quinazolinone core .
- X-Ray Crystallography : Resolves dihydroquinazolinone ring conformation and hydrogen bonding patterns (e.g., N–H···O interactions) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 341.15 for CHNO) .
Q. How can researchers design preliminary biological assays to evaluate its pharmacological potential?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or enzymes linked to inflammation (COX-2) based on structural analogs .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC via fluorescence-based kinase assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Controls : Include known inhibitors (e.g., Gefitinib for EGFR) to validate assay conditions .
Advanced Research Questions
Q. How can conflicting data regarding its mechanism of action (e.g., kinase inhibition vs. DNA intercalation) be resolved?
- Methodological Answer :
- Competitive Binding Assays : Use SPR (Surface Plasmon Resonance) to quantify binding affinity to purified kinase domains vs. DNA .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in kinase active sites (e.g., ATP-binding pocket of EGFR) versus DNA grooves .
- Mutagenesis Studies : Engineer kinase mutants (e.g., T790M EGFR) to test resistance patterns and confirm target engagement .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate at position 2) while retaining activity .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL) .
- Pharmacokinetics : Monitor plasma half-life (t) via LC-MS/MS in rodent models after oral administration (10 mg/kg) .
Q. How do substituent variations (e.g., methoxy vs. chloro groups) influence its structure-activity relationship (SAR)?
- Methodological Answer :
- SAR Library Synthesis : Prepare analogs with halogens (Cl, F) or electron-donating groups (OCH) at the phenyl ring .
- Biological Profiling : Compare IC values across targets (e.g., 2,4-dimethoxyphenyl enhances kinase selectivity vs. 3-chlorophenyl in cytotoxicity) .
- Computational QSAR : Develop 3D-QSAR models using CoMFA to correlate substituent electronic properties (Hammett σ) with activity .
Data Contradiction Analysis
Q. How should discrepancies in reported IC values across studies be addressed?
- Methodological Answer :
- Assay Standardization : Replicate experiments using uniform protocols (e.g., ATP concentration in kinase assays) .
- Batch Analysis : Verify compound purity (HPLC >98%) and stability (e.g., degradation under assay conditions) .
- Meta-Analysis : Pool data from ≥3 independent labs and apply statistical tests (ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
